4-(Trifluoromethylthio)aniline
Overview
Description
4-(Trifluoromethylthio)aniline is a 4-substituted aniline derivative with the molecular formula C7H6F3NS and a molecular weight of 193.19 g/mol . This compound is characterized by the presence of a trifluoromethylthio group attached to the aniline ring, which imparts unique chemical properties. It appears as a clear colorless to yellow liquid and is known for its applications in various scientific fields .
Mechanism of Action
Target of Action
This compound is a 4-substituted aniline derivative , and it’s possible that it may interact with biological targets in a similar manner to other aniline derivatives.
Mode of Action
As a 4-substituted aniline derivative , it may interact with its targets through mechanisms similar to other aniline derivatives These could include binding to proteins or enzymes, altering their function, and leading to changes in cellular processes
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(Trifluoromethylthio)aniline . Factors such as temperature, pH, and the presence of other molecules can affect how it interacts with its targets and its overall effectiveness. Additionally, its stability could be affected by light, heat, and other environmental conditions.
Preparation Methods
The synthesis of 4-(Trifluoromethylthio)aniline can be achieved through several routes. One common method involves the reaction of 4-nitroaniline with trifluoromethylthiolating agents under specific conditions. Industrial production methods often involve the use of specialized catalysts and controlled reaction environments to ensure high yield and purity .
Chemical Reactions Analysis
4-(Trifluoromethylthio)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions typically target the nitro group (if present) to form the corresponding amine.
Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Trifluoromethylthio)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
4-(Trifluoromethylthio)aniline can be compared with other similar compounds such as:
4-(Trifluoromethyl)aniline: This compound has a trifluoromethyl group instead of a trifluoromethylthio group, leading to different chemical properties and reactivity.
4-(Trifluoromethoxy)aniline: The presence of a trifluoromethoxy group imparts different electronic effects compared to the trifluoromethylthio group.
4-(Trifluoromethylsulfonyl)aniline: This compound contains a trifluoromethylsulfonyl group, which significantly alters its chemical behavior and applications.
Properties
IUPAC Name |
4-(trifluoromethylsulfanyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NS/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHHTUXVBNGOGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190681 | |
Record name | 4-((Trifluoromethyl)thio)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90190681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24827347 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
372-16-7 | |
Record name | 4-[(Trifluoromethyl)thio]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=372-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-((Trifluoromethyl)thio)aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-((Trifluoromethyl)thio)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90190681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(trifluoromethyl)thio]aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.132 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a significant advantage of the synthetic method for 4-(Trifluoromethylthio)aniline described in the research?
A: The research presents a novel and efficient method for synthesizing this compound from readily available starting materials. [] This method utilizes a 4-(trichloromethylthio)aniline intermediate (represented by general formula (II) in the research) and facilitates a high-yield production process using standard laboratory equipment. [] This is a significant improvement over previous methods, potentially making the compound more accessible for research and development purposes.
Q2: Can you provide details about the structure and formula of the 4-(trichloromethylthio)aniline intermediate mentioned in the research?
A: The 4-(trichloromethylthio)aniline intermediate is represented by the general formula (II) in the research paper: []
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